molecular formula C7H7N5O3 B3359589 4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 866331-12-6

4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3359589
CAS No.: 866331-12-6
M. Wt: 209.16 g/mol
InChI Key: CCOCBNYXZGXSBW-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are a class of organic compounds known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves several steps and can be achieved through various methods . For instance, one study describes the design and synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives using a microwave technique .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines have a unique structure that contributes to their pharmacological effects. The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions. For instance, one study describes the synthesis of a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on their specific structure and substituents .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on further modification of these compounds to enhance their anti-inflammatory activities with minimum toxicity . Additionally, the development of new pyrimidines as anti-inflammatory agents is also suggested .

Properties

IUPAC Name

4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-15-6-4-3(12(13)14)2-9-5(4)10-7(8)11-6/h2H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCBNYXZGXSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C(=CN2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40833298
Record name 4-Methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866331-12-6
Record name 4-Methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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